Cas no 948-99-2 (1,1'-[(Z)-1-chloroethene-1,2-diyl]dibenzene)
948-99-2 structure
Product Name:1,1'-[(Z)-1-chloroethene-1,2-diyl]dibenzene
CAS-nummer:948-99-2
MF:C14H11Cl
MW:214.690142869949
CID:819698
PubChem ID:5374627
Update Time:2025-04-19
1,1'-[(Z)-1-chloroethene-1,2-diyl]dibenzene Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,1'-[(Z)-1-chloroethene-1,2-diyl]dibenzene
- 1-CHLORO-1,2-DIPHENYLETHENE
- Benzene, 1,1'-(1-chloro-1,2-ethenediyl)bis-
- Stilbene, .alpha.-chloro-
- [(Z)-1-chloro-2-phenylethenyl]benzene
- 1,2-Diphenyl-1-chloroethene
- NSC-168887
- Benzene, 1,1'-(1-chloro-1,2-ethenediyl)bis-, (E)-
- 1,1'-[(Z)-1-Chloro-1,2-ethenediyl]dibenzene
- 948-99-2
- DTXSID101034467
- 948-98-1
- SCHEMBL6065187
- trans-.alpha.-Chlorostilbene
- VVFIZEWCXRQNGK-KAMYIIQDSA-N
- 1460-06-6
- [(E)-1-Chloro-2-phenylethenyl]benzene
- [(Z)-1-chloro-2-phenyl-vinyl]-benzene
- Stilbene, .alpha.-chloro-, (E)-
- NSC168887
- SCHEMBL6065195
-
- Inchi: 1S/C14H11Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11-
- InChI-sleutel: VVFIZEWCXRQNGK-KAMYIIQDSA-N
- LACHT: Cl/C(=C\C1C=CC=CC=1)/C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 214.0549280g/mol
- Monoisotopische massa: 214.0549280g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 207
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 0Ų
1,1'-[(Z)-1-chloroethene-1,2-diyl]dibenzene Gerelateerde literatuur
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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